molecular formula C16H16 B11957864 trans-2,3-Diphenyl-2-butene CAS No. 782-06-9

trans-2,3-Diphenyl-2-butene

Cat. No.: B11957864
CAS No.: 782-06-9
M. Wt: 208.30 g/mol
InChI Key: ATYQGOFMEQUNMJ-BUHFOSPRSA-N
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Description

trans-2,3-Diphenyl-2-butene: is an organic compound with the molecular formula C16H16. It is also known as (E)-2,3-diphenyl-2-butene and is a member of the stilbene family. This compound is characterized by the presence of two phenyl groups attached to a butene backbone, with the phenyl groups positioned trans to each other across the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: m-CPBA, osmium tetroxide

    Reduction: Hydrogen gas, Pd/C catalyst

    Cycloaddition: Diene and dienophile under thermal or photochemical conditions

Major Products Formed:

    Epoxides and diols: from oxidation

    Saturated hydrocarbons: from reduction

    Cyclic compounds: from cycloaddition

Mechanism of Action

Mechanism of Action: The primary mechanism of action for trans-2,3-diphenyl-2-butene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon .

Molecular Targets and Pathways:

Properties

CAS No.

782-06-9

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

[(E)-3-phenylbut-2-en-2-yl]benzene

InChI

InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b14-13+

InChI Key

ATYQGOFMEQUNMJ-BUHFOSPRSA-N

Isomeric SMILES

C/C(=C(/C)\C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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